molecular formula C17H26N2O2 B1283076 tert-Butyl 4-(benzylamino)piperidine-1-carboxylate CAS No. 206273-87-2

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate

Cat. No.: B1283076
CAS No.: 206273-87-2
M. Wt: 290.4 g/mol
InChI Key: IUJZIXJMTQNFOG-UHFFFAOYSA-N
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Description

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in medical, environmental, and industrial research due to its unique chemical structure and biological activity.

Scientific Research Applications

Chemistry: : In chemistry, tert-Butyl 4-(benzylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .

Biology: : In biological research, this compound is used to study the interactions between small molecules and biological targets. It is also utilized in the development of new drugs and therapeutic agents.

Medicine: : In medicine, this compound is investigated for its potential therapeutic effects. It is used in the development of drugs for various diseases, including neurological disorders and cancer.

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new industrial processes and technologies.

Mechanism of Action

Target of Action

Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . Therefore, the primary targets of this compound are the same as those of fentanyl and its derivatives, which are primarily the opioid receptors in the central nervous system .

Mode of Action

Instead, it is converted into fentanyl or related analogues through several synthetic steps . These resulting compounds then interact with the opioid receptors, mimicking the effects of endogenous opioids to produce analgesic effects .

Biochemical Pathways

It is known that the fentanyl and its derivatives synthesized from 1-boc-4-ap primarily affect the opioidergic system, modulating pain perception and response .

Pharmacokinetics

The pharmacokinetic properties of the resulting compounds, such as fentanyl, are well-documented and include rapid absorption and distribution, with the effects typically beginning within minutes of administration .

Result of Action

They bind to opioid receptors in the brain, mimicking the effects of endogenous opioids and leading to pain relief .

Action Environment

The action of 1-Boc-4-AP is primarily determined by the conditions of the synthetic processes in which it is used. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of its conversion into fentanyl or other target compounds . As such, the action environment for this compound is largely the controlled conditions of a laboratory or manufacturing facility.

Its action is primarily determined by the conditions under which it is used in synthetic processes .

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is also a precursor used in the synthesis of fentanyl, a potent opioid that has contributed significantly to the opioid crisis .

Future Directions

The compound is a precursor in the synthesis of fentanyl and its analogues, which are major contributors to the opioid crisis . Therefore, its production and use are likely to be subject to increased regulation and control. In the field of research, it has potential applications in various areas.

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an intermediate in the synthesis of fentanyl and its analogues . The nature of these interactions often involves the compound acting as a substrate or inhibitor, influencing the activity of enzymes and the stability of proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of fentanyl suggests that it may impact opioid receptors and related signaling pathways . Additionally, it may alter gene expression patterns and metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This binding can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can also have significant biochemical impacts . Long-term exposure to the compound in vitro or in vivo can lead to alterations in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without significant side effects . Exceeding this range can result in toxicological consequences.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within cells . Understanding these pathways is essential for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . Understanding its localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 4-(benzylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: : Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 4-(benzylamino)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products: : The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Similar in structure but with a phenyl group instead of a benzyl group.

    tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate: Contains a formyl group instead of a benzyl group.

    tert-Butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a benzyl group.

Uniqueness: : tert-Butyl 4-(benzylamino)piperidine-1-carboxylate is unique due to its specific benzylamino substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(benzylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJZIXJMTQNFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572209
Record name tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206273-87-2
Record name 1,1-Dimethylethyl 4-[(phenylmethyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206273-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol) and benzylamine (2.7 mL, 25.1 mmol) in MeOH (30 mL) was added HOAc (1.9 mL, 32.6 mmol), followed by NaCNBH3 (2.0 g, 32.6 mmol) and the reaction was stirred at room temperature overnight. The resulting mixture was quenched with H2O (5 mL) and concentrated in vacuo. The residue was diluted with 0.1 N HCl and washed with Et2O. The aqueous layer was then basified with 2 N NaOH and extracted with Et2O. The organics were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo, to afford tert-butyl 4-(benzylamino)piperidine-1-carboxylate (8.1 g, 56%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of N-Boc-piperidone (3.0 g, 15.1 mmol) in THF (76 mL) was added benzylamine (1.65 mL, 15.1 mmol), acetic acid (0.86 mL, 15.1 mmol) and sodium triacetoxyborohydride (4.8 g, 22.6 mmol). After stirring 2.5 hours the reaction mixture was concentrated under reduced pressure and CH2Cl2 (50 mL) and saturated aqueous NaHCO3 solution (50 mL) was added. The organic phase was separated, and the aqueous was extracted with CH2Cl2 (2×50 mL). The combined organic phases were then dried (MgSO4), filtered, and concentrated under reduced pressure to afford 4-benzylamino-piperidine-1-carboxylic acid tert-butyl ester (4.30 g, 98%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Using general procedure A, benzylamine (1.2 mL, 11 mmol) and 1-Boc-4-piperidone (2.0 g, 10 mmol) gave 4-benzylamino-piperidine-1-carboxylic acid tert-butyl ester as a white solid (2.93 g, 100%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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